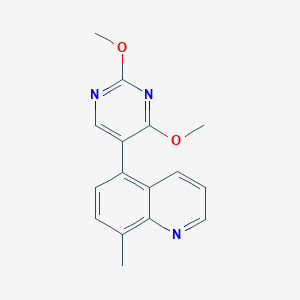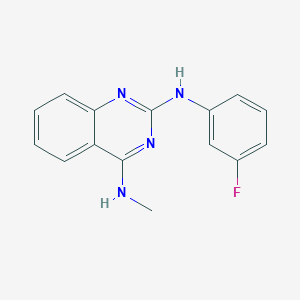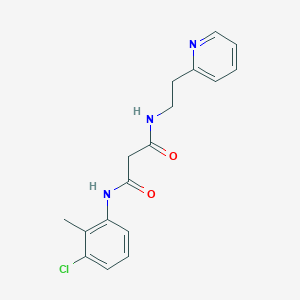
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in 1991 by scientists at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory activity of the neurons that express these receptors, which can have various physiological and pathological effects depending on the brain region and the specific receptor subtype involved.
Biochemical and Physiological Effects
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been shown to have various biochemical and physiological effects, depending on the brain region and the specific receptor subtype involved. In general, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline reduces the excitatory activity of the neurons that express AMPA and kainate receptors, which can lead to a decrease in synaptic plasticity, learning and memory, and epileptic activity. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been shown to have neuroprotective effects in various models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its relative stability and solubility, and its availability from commercial sources. However, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline also has some limitations, including its potential off-target effects on other glutamate receptor subtypes, its limited bioavailability and brain penetration, and its potential toxicity and side effects at high doses.
将来の方向性
There are several future directions for research on 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and its related compounds. One direction is to develop more potent and selective antagonists of AMPA and kainate receptors, with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of AMPA and kainate receptors in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Finally, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and related compounds could be used as tools for the development of new therapies for these disorders, based on the modulation of glutamate receptor activity.
合成法
The synthesis of 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline involves several steps, including the condensation of 2,4-dimethoxypyrimidine with ethyl acetoacetate, followed by cyclization with methylamine and the subsequent reaction with 8-bromoquinoline. The final product is obtained through a series of purifications and crystallizations.
科学的研究の応用
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been extensively used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been used to investigate the pharmacology of AMPA and kainate receptors, including their structure, function, and allosteric modulation.
特性
IUPAC Name |
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-6-7-11(12-5-4-8-17-14(10)12)13-9-18-16(21-3)19-15(13)20-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRDTREIDENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=C(N=C3OC)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)

![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)